molecular formula C15H14N4OS B2488629 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 1206997-45-6

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No.: B2488629
CAS No.: 1206997-45-6
M. Wt: 298.36
InChI Key: IZRLIQHEXPGFEW-UHFFFAOYSA-N
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Description

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide is a complex organic compound that features a benzimidazole moiety fused with a pyridine ring, connected via a thioether linkage to an N-methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction with the benzimidazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the pyridine-substituted benzimidazole with a thiol compound under basic conditions.

    N-Methylacetamide Group Addition: The final step involves the acylation of the thioether intermediate with N-methylacetamide using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, which

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-16-13(20)9-21-15-10(5-4-8-17-15)14-18-11-6-2-3-7-12(11)19-14/h2-8H,9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRLIQHEXPGFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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